5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenoxy group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting a suitable phenol derivative with a chlorinating agent to form the chlorophenoxy intermediate.
Alkylation: The final step involves the alkylation of the triazole ring with the chlorophenoxy intermediate under basic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenoxy group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dechlorinated derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug discovery and development. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the triazole ring and the chlorophenoxy group suggests that it could be modified to enhance its pharmacological properties, potentially leading to new treatments for infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pesticides. Its ability to interact with biological systems makes it a valuable component in formulations designed to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial and antifungal effects. The chlorophenoxy group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-[1-(3-chlorophenoxy)ethyl]-4-allyl-4H-1,2,4-triazole-3-thiol
- 5-[1-(3-chlorophenoxy)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethyl group on the triazole ring. This structural feature can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications. The combination of the triazole ring and the chlorophenoxy group also contributes to its distinct properties, setting it apart from other triazole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[1-(3-chlorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-3-16-11(14-15-12(16)18)8(2)17-10-6-4-5-9(13)7-10/h4-8H,3H2,1-2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGJBFIWJVGLRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395954 |
Source
|
Record name | 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478686-86-1 |
Source
|
Record name | 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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